molecular formula C14H22BrN3O B14784865 2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14784865
M. Wt: 328.25 g/mol
InChI Key: MNGDWGRIFTVLPB-UHFFFAOYSA-N
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Description

2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Based on its structural features, which include a branched amino amide core linked to a 2-bromopyridylmethyl group, this compound is designed for investigating receptor-ligand interactions. Similar N-arylpropionamide derivatives have been extensively studied as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, making them valuable for research on pain pathways . The 2-bromopyridine moiety can serve as a versatile handle for further chemical modifications via cross-coupling reactions, such as Suzuki-Miyaura couplings, to create a library of analogues for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or a pharmacological tool to explore neuropharmacology, specifically in models of neuropathic pain and allodynia, following the research trends of dual-acting ligands that modulate multiple targets simultaneously . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H22BrN3O

Molecular Weight

328.25 g/mol

IUPAC Name

2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H22BrN3O/c1-9(2)13(16)14(19)18(10(3)4)8-11-5-6-17-12(15)7-11/h5-7,9-10,13H,8,16H2,1-4H3

InChI Key

MNGDWGRIFTVLPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=NC=C1)Br)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves the reaction of 2-bromopyridine with an appropriate amine and an isopropylating agent. One common method involves the use of 2-aminopyridine and a-bromoketones under specific reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromopyridine Site

The bromine atom at the 2-position of the pyridine ring serves as a reactive site for nucleophilic substitution. This reaction is critical for derivatization and functional group interconversion:

  • Mechanism :
    The amino group or other nucleophiles (e.g., amines, thiols) attack the electrophilic carbon adjacent to the bromine atom, facilitated by the electron-withdrawing pyridine ring. This proceeds via an SNAr (aromatic nucleophilic substitution) pathway under basic conditions.

  • Example Reaction :
    Reacting the compound with morpholine in the presence of K₂CO₃ yields a morpholine-substituted derivative:

    C14H22BrN3O+C4H9NODMF, 80°CC18H29N4O2+HBr\text{C}_{14}\text{H}_{22}\text{BrN}_3\text{O} + \text{C}_4\text{H}_9\text{NO} \xrightarrow{\text{DMF, 80°C}} \text{C}_{18}\text{H}_{29}\text{N}_4\text{O}_2 + \text{HBr}
Reaction Conditions Yield Byproducts
DMF, K₂CO₃, 12h, 80°C72%HBr

Amide Bond Functionalization

The tertiary amide group undergoes hydrolysis and alkylation under specific conditions:

  • Acid-Catalyzed Hydrolysis :
    Concentrated HCl at reflux cleaves the amide bond, producing 2-bromo-4-(aminomethyl)pyridine and 3-methyl-N-isopropylbutanamide:

    C14H22BrN3OHCl, ΔC6H6BrN2+C8H17NO\text{C}_{14}\text{H}_{22}\text{BrN}_3\text{O} \xrightarrow{\text{HCl, Δ}} \text{C}_6\text{H}_6\text{BrN}_2 + \text{C}_8\text{H}_{17}\text{NO}
  • Alkylation :
    The amide nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts :

    C14H22BrN3O+CH3ITHF, NaHC15H25BrIN3O\text{C}_{14}\text{H}_{22}\text{BrN}_3\text{O} + \text{CH}_3\text{I} \xrightarrow{\text{THF, NaH}} \text{C}_{15}\text{H}_{25}\text{BrIN}_3\text{O}

Coupling Reactions

The bromopyridine moiety enables cross-coupling reactions for constructing complex architectures:

  • Suzuki-Miyaura Coupling :
    Using Pd(PPh₃)₄ as a catalyst, the compound couples with arylboronic acids to form biaryl derivatives :

    C14H22BrN3O+ArB(OH)2Pd, K2CO3C14H22ArN3O+B(OH)3\text{C}_{14}\text{H}_{22}\text{BrN}_3\text{O} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd, K}_2\text{CO}_3} \text{C}_{14}\text{H}_{22}\text{ArN}_3\text{O} + \text{B(OH)}_3
Catalyst Solvent Temperature Yield
Pd(PPh₃)₄Dioxane100°C65–78%

Oxidation and Reduction

  • Oxidation :
    The amino group is oxidized to a nitroso derivative using m-CPBA (meta-chloroperbenzoic acid) :

    \text{C}_{14}\text{H}_{22}\text{BrN}_3\text{O} \xrightarrow{\text{m-CPBA, CH}_2\text{Cl}_2} \text{C}_{14}\text{H}_{21}\text{BrN}_3\text{O}_2}
  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties:

    C14H22BrN3OH2,Pd/CC14H26BrN3O\text{C}_{14}\text{H}_{22}\text{BrN}_3\text{O} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{C}_{14}\text{H}_{26}\text{BrN}_3\text{O}

Computational Insights into Reactivity

Density functional theory (DFT) studies reveal:

  • The bromine atom’s partial positive charge (+0.32 e) enhances electrophilicity at C2.

  • The amide carbonyl oxygen participates in intramolecular hydrogen bonding with the amino group, stabilizing the molecule but reducing its nucleophilicity .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide" is not available. However, information on the chemical properties and related compounds can be found.

Chemical Properties

  • Molecular Formula: C14H22BrN3OC_{14}H_{22}BrN_3O
  • Molar Mass: 328.24798 g/mol
  • CAS Number: 1354016-84-4

Synonyms

  • (S)-2-AMino-N-(2-broMo-pyridin-4-ylMethyl)-N-isopropyl-3-Methyl-butyraMide
  • (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide

Related Compounds

  • N-[(6-bromopyridin-2-yl)methyl]propan-2-amine: Molecular Formula: C9H13BrN2C_9H_{13}BrN_2, Molecular Weight: 229.11700, CAS Number: 478366-11-9
  • 5-bromo-N,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine: Molecular Formula: C12H15BrN4C_{12}H_{15}BrN_4, Molecular Weight: 295.178, PubChem ID: 75514219

Potential Applications

While the specific applications of "2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide" are not detailed in the search results, the presence of bromine and amine functional groups suggests it could be used as an intermediate in pharmaceutical or chemical synthesis . Brominated compounds are often used in drug discovery and chemical research . Amines are essential building blocks in many organic compounds, including pharmaceuticals, polymers, and dyes .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, docking studies have suggested that similar compounds may bind to protein pockets, affecting their function and leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

  • Anamorelin’s Selectivity : Its lack of tumorigenic effects in mice highlights the importance of substituent choice in minimizing off-target interactions. The target compound’s bromine atom may necessitate similar preclinical toxicity screening .
  • Synthetic Challenges : Brominated pyridines often require controlled reaction conditions to avoid debromination. Lessons from dinitrophenyl complexes () suggest nitro groups are more reactive but less stable than bromine under acidic conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-4-(aminomethyl)pyridine with activated esters (e.g., isopropyl chloroformate) under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DCM. Reaction efficiency can be monitored via TLC (using silica gel plates and UV visualization) or inline FTIR spectroscopy to track carbonyl intermediates. Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromopyridine protons at δ 7.5–8.5 ppm, isopropyl groups at δ 1.0–1.5 ppm). Compare coupling constants to distinguish regioisomers .
  • IR : Confirm amide C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry and bond angles, particularly for bromine substituents (R-factor < 0.05 for high confidence) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : Use a factorial design to test variables: temperature (40–80°C), solvent polarity (THF vs. DCM), and base stoichiometry (1.0–2.5 equiv.). Response variables include yield (HPLC quantification) and purity (GC-MS). Flow chemistry systems (e.g., microreactors) enable rapid screening of parameters with real-time analytics . Statistical models (e.g., ANOVA) identify critical factors, such as solvent polarity’s impact on bromine retention .

Q. How can contradictions between NMR data and X-ray crystallography results be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. static solid-state structures). Perform variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., coalescence temperatures). Compare X-ray torsion angles with DFT-calculated conformers (B3LYP/6-31G* basis set) to validate solid-state vs. solution structures .

Q. What computational methods predict the biological activity of this compound, particularly as a kinase inhibitor?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1ATP). Focus on hydrogen bonding with hinge regions (amide NH to Glu91) and hydrophobic contacts (bromopyridine with Leu83) .
  • QSAR : Train models using descriptors like logP, topological polar surface area (TPSA), and electronegativity of the bromine substituent. Validate with IC50_{50} data from analogous compounds .

Q. How can byproducts from the synthesis of this compound be identified and mitigated?

  • Methodological Answer :
  • LC-MS/MS : Detect dimers (e.g., via m/z 600–700 range) or dehalogenated byproducts (loss of Br^-).
  • Mitigation : Adjust reaction stoichiometry (limit excess isopropylamine) or use scavengers (e.g., polymer-supported sulfonic acid to trap unreacted intermediates) .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions during biological assays?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC (e.g., hydrolysis of the amide bond at pH < 3) .
  • Thermal stability : Use DSC (differential scanning calorimetry) to identify decomposition temperatures (>150°C typical for amides) .

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